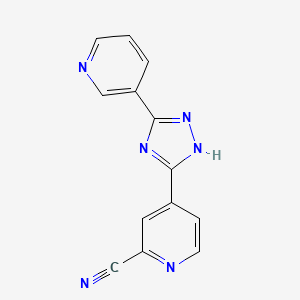
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a picolinonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and nitriles.
Coupling of Pyridine and Triazole Rings: The pyridine and triazole rings are coupled using a suitable coupling agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Introduction of the Picolinonitrile Group: The picolinonitrile group is introduced through a nucleophilic substitution reaction using cyanogen bromide (BrCN) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole or pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 3-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)benzoic acid
- 1H-Pyrazolo[3,4-b]pyridines
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is unique due to its specific combination of pyridine, triazole, and picolinonitrile groups, which confer distinct chemical and biological properties. Its structural features enable diverse reactivity and potential for various applications in medicinal chemistry and material science.
生物活性
The compound 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H11N5 , with a molecular weight of 237.27 g/mol . The compound features a triazole ring fused with a pyridine moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction between pyridine derivatives and triazole precursors through various methods such as click chemistry and conventional synthetic routes. The resulting compounds often exhibit enhanced pharmacological properties due to structural modifications.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, potentially due to their ability to inhibit cell wall synthesis or disrupt membrane integrity.
Anticonvulsant Properties
A study evaluating the anticonvulsant activity of triazole derivatives found that certain compounds exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ). The compounds demonstrated varying degrees of antagonism to PTZ, with some showing efficacy comparable to established anticonvulsants like ethosuximide .
Anticancer Potential
Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which are structurally related to triazoles, have shown promise in cancer immunotherapy. These compounds can enhance immune responses against tumors and may work synergistically with other treatments. Specific analogs have demonstrated low nanomolar potency in inhibiting IDO1 in melanoma cell lines .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : Its structural features allow it to bind to receptors associated with neurotransmission and immune responses.
Case Studies
属性
分子式 |
C13H8N6 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC 名称 |
4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6/c14-7-11-6-9(3-5-16-11)12-17-13(19-18-12)10-2-1-4-15-8-10/h1-6,8H,(H,17,18,19) |
InChI 键 |
QLVSBNUTPJHDRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC(=NC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















